Linear 3‑Phenylpropan‑1‑amine Scaffold vs. Branched Amphetamine Core: Conformational Flexibility
The target compound possesses a linear propylamine chain, yielding six freely rotatable bonds versus five in the branched-chain amphetamine isomer 1-(4-ethoxyphenyl)-N-methylpropan-2-amine (N-methyl-4-ethoxyamphetamine) [1]. This additional rotational degree of freedom can influence how the molecule orients within a binding pocket and may change the entropic cost of binding, a well-recognized parameter in GPCR and transporter ligand design.
| Evidence Dimension | Number of rotatable bonds (conformational flexibility) |
|---|---|
| Target Compound Data | 6 rotatable bonds |
| Comparator Or Baseline | 1-(4-Ethoxyphenyl)-N-methylpropan-2-amine: 5 rotatable bonds |
| Quantified Difference | 1 additional rotatable bond (+20% relative increase) |
| Conditions | Computed property (PubChem for target; ACD/Labs Percepta via ChemSpider for comparator) |
Why This Matters
For researchers studying ligand‑receptor dynamics or designing constrained analogs, the higher rotational freedom impacts computational docking accuracy and may translate into different binding kinetics, making the linear scaffold a valuable complement to the amphetamine‑type template.
- [1] PubChem. (2026). CID 17911005: Rotatable bond count and computed properties. View Source
